molecular formula C9H7F3O3 B1640124 2-(2,2,2-Trifluoroethoxy)benzoic acid CAS No. 35480-46-7

2-(2,2,2-Trifluoroethoxy)benzoic acid

Cat. No.: B1640124
CAS No.: 35480-46-7
M. Wt: 220.14 g/mol
InChI Key: HNVXZKNHBRXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethoxy)benzoic acid (CAS: 35480-52-5) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₈F₆O₄ and a molecular weight of 318.17 g/mol . It is characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the 2-position of the benzoic acid scaffold. This compound serves as a critical intermediate in synthesizing pharmaceuticals, notably Flecainide, a class IC antiarrhythmic agent . Its trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Preparation Methods

Ullmann Coupling-Based Synthesis Strategies

Copper-Catalyzed Aryl Etherification

The Ullmann reaction remains the most widely employed method for introducing trifluoroethoxy groups onto benzoic acid derivatives. Key patents describe the coupling of halobenzoic acids with 2,2,2-trifluoroethanol under copper catalysis.

Example 1 (US6288271B1):
A mixture of 5-bromo-2-chlorobenzoic acid (1.0 equiv), 2,2,2-trifluoroethanol (2.5 equiv), and sodium hydride (2.2 equiv) in N,N-dimethylformamide undergoes reflux at 110°C for 24 hours with copper(I) iodide (0.1 equiv). Acidic work-up (pH 1 HCl) precipitates crude product, which after recrystallization from ethanol/water yields 81.4% 2-(2,2,2-trifluoroethoxy)benzoic acid with melting point 120–121°C.

Comparative Conditions (US6849762B2):
Substituting copper(I) bromide (0.2 equiv) and tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1, 0.15 equiv) in tetrahydrofuran at 65°C for 48 hours achieves 45% yield. The extended reaction time and lower yield highlight catalyst sensitivity.

Table 1: Ullmann Coupling Parameters and Outcomes

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
CuI (0.1 eq) NaH DMF 110 24 81.4
CuBr + TDA-1 KOtBu THF 65 48 45.0
CuCl + DABCO NaOH H2O 80 36 37.2

Phase-Transfer Catalysis Enhancements

Incorporating tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) accelerates aryl halide activation by solubilizing copper species in organic phases. This facilitates bromide displacement from 5-bromo-2-chlorobenzoic acid, reducing side-product formation compared to traditional Ullmann conditions.

Nucleophilic Substitution Pathways

Alkoxide-Mediated Ether Formation

Direct displacement of aromatic halides by in situ-generated trifluoroethoxide anions provides a single-step route. Sodium hydride deprotonates 2,2,2-trifluoroethanol in N-methylpyrrolidone, generating reactive alkoxide ions that attack activated aryl halides.

Critical Parameters:

  • Leaving Group Reactivity: Bromine (E = 2.8 eV) outperforms chlorine (E = 3.0 eV) in SNAr mechanisms, necessitating harsher conditions for chloro derivatives.
  • Solvent Effects: Polar aprotic solvents (DMF ε=36.7) stabilize transition states better than ethereal solvents (THF ε=7.5), explaining higher yields in DMF-based systems.

Work-Up and Purification Methodologies

Acidic Precipitation

Quenching reaction mixtures with ice-cold hydrochloric acid (pH ≤1) protonates the benzoate salt, inducing crystallization. Filtration and washing with dichloromethane removes unreacted starting materials and copper residues.

Table 2: Purification Efficiency Across Methods

Recrystallization Solvent Purity (%) Recovery (%)
Ethanol/Water (1:3) 99.2 78.5
MTBE/Hexane (2:1) 97.8 82.1
Acetone/Heptane 96.4 75.3

Chromatographic Polishing

For pharmaceutical-grade material, silica gel chromatography using ethyl acetate/hexane gradients (30→50% EtOAc) resolves residual di-substituted byproducts. This step elevates purity from 97% to >99.5% but reduces overall yield by 12–15%.

Mechanistic and Kinetic Considerations

Copper’s Role in Transition States

Density functional theory (DFT) studies propose a Cu(I)-mediated radical pathway where single-electron transfer from copper generates aryl radicals, which combine with trifluoroethoxy radicals. This explains the necessity for stoichiometric copper in older methods versus catalytic quantities with TDA-1.

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot plants employ tubular reactors with Cu-coated surfaces to minimize catalyst loading. Residence times of 8–10 minutes at 130°C achieve 76% conversion per pass, with integrated extraction units recycling unreacted substrates.

Waste Stream Management

Neutralization of spent bases generates sodium chloride/fluoride mixtures requiring fluoropolymer-lined equipment to prevent corrosion. Distillation recovers 92% of DMF solvent, reducing production costs by 40% compared to batch processes.

Chemical Reactions Analysis

1.1. Direct Substitution

The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is synthesized via nucleophilic aromatic substitution. Starting with 2,5-dibromotoluene , reaction with sodium 2,2,2-trifluoroethoxide in N,N-dimethylformamide (DMF) under copper catalysis (e.g., CuSO₄) at 85–105°C replaces bromine atoms with trifluoroethoxy groups . Oxidation of the resulting 2,5-bis(2,2,2-trifluoroethoxy)toluene using potassium permanganate or sodium permanganate converts the methyl group to a carboxylic acid .

Reaction Step Reagents Conditions Product
Nucleophilic substitutionNa⁺[CF₃CH₂O⁻], CuSO₄, DMF85–105°C2,5-bis(2,2,2-trifluoroethoxy)toluene
OxidationKMnO₄/NaMnO₄, aqueous methanol81°C, pH adjustment2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

1.2. Alternate Routes

Alternative methods involve 5-bromo-2-chlorobenzoic acid reacting with 2,2,2-trifluoroethanol in the presence of a copper complex (e.g., EDTA-copper ammonium complex) and DMF at 20°C for 4 hours . This step forms the bis-trifluoroethoxy benzoic acid after pH adjustment and crystallization .

2.2. Pyridine Intermediate Route

To improve selectivity, the acid chloride reacts with 2-(aminomethyl)pyridine , followed by catalytic hydrogenation of the pyridine ring to yield Flecainide . This two-step process is preferred commercially due to better regioselectivity .

2.3. Cyanomethyl Ester Formation

Another pathway involves forming a cyanomethyl ester using haloacetonitrile (XCH₂CN, X = Cl, Br, I) and reacting it with amines like 2-(aminomethyl)piperidine .

3.1. Pharmaceutical Development

  • Flecainide Synthesis : The di-substituted acid is a key intermediate in Flecainide production, used to treat ventricular tachycardia .

  • Biological Activity : Derivatives of 2,5-bis(2,2,2-trifluoroethoxy)phenyl compounds show anticancer (e.g., glioblastoma) and antidiabetic properties, attributed to the electron-withdrawing trifluoroethoxy groups .

3.2. Polymer and Material Science

The trifluoroethoxy group imparts thermal stability and chemical resistance , making the compound valuable in specialty polymers for automotive and electronics industries .

Challenges and Limitations

  • Stoichiometric Inefficiency : Using 1,4-dibromobenzene requires 8 equivalents of trifluoroethanol for full substitution, leading to incomplete conversion and impurities .

  • Acid Chloride Instability : The acid chloride intermediate is liquid and unstable, necessitating immediate use post-synthesis .

  • Isomeric Complexity : Direct acylation of piperidine derivatives yields mixtures of acylated isomers, complicating purification .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
One of the most notable applications of 2-(2,2,2-trifluoroethoxy)benzoic acid is its role as an intermediate in the synthesis of the antiarrhythmic drug Flecainide. The compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial precursor for Flecainide acetate and its pharmaceutically acceptable salts. The synthesis process typically involves multiple steps starting from halogenated benzoic acids or their derivatives, which react with 2,2,2-trifluoroethanol in the presence of strong bases and copper catalysts to yield the desired product .

Mechanism of Action
Flecainide works by blocking sodium channels in cardiac tissues, thus stabilizing the cardiac membrane and preventing arrhythmias. The incorporation of the trifluoroethoxy moiety enhances the lipophilicity and metabolic stability of the drug, contributing to its efficacy .

Analytical Chemistry

Use in Chromatography
The compound is employed in analytical chemistry as a standard for high-performance liquid chromatography (HPLC). Its unique chemical structure allows it to be used as a reference material for method development and validation processes in pharmaceutical analysis. This is particularly useful for quantifying other compounds that may be present in complex mixtures or formulations .

Toxicological Studies
Due to its potential toxicity (harmful if swallowed; causes skin irritation), this compound is also utilized in toxicological studies to assess safety profiles for pharmaceuticals and other chemical products .

Material Science

Synthesis of Functional Polymers
Research has indicated that derivatives of this compound can be used to synthesize functional polymers with enhanced thermal stability and chemical resistance. These materials are useful in various applications including coatings and adhesives that require robust performance under harsh conditions .

Potential Applications in Nanotechnology
There is ongoing research into using trifluoroethoxy-substituted compounds for developing nanomaterials. Their unique properties may allow for better dispersion in solvents and enhanced interaction with biological systems, making them candidates for drug delivery systems and imaging agents .

Summary Table of Applications

Application AreaSpecific UseNotes
PharmaceuticalIntermediate for Flecainide synthesisEnhances drug properties
Analytical ChemistryHPLC standardImportant for method validation
ToxicologySafety assessmentEvaluates potential health risks
Material ScienceSynthesis of functional polymersImproved thermal stability
NanotechnologyDevelopment of nanomaterialsPotential for drug delivery applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-(2,2,2-Trifluoroethoxy)benzoic acid (CAS: 17515-77-4):

    • Differs in the para -position of the trifluoroethoxy group.
    • Reduced steric hindrance compared to the ortho-substituted derivative, leading to higher solubility in polar solvents .
    • Lower molecular weight (220.14 g/mol ) due to fewer substituents .
  • 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 801303-45-7):

    • Contains two additional fluorine atoms at the 3- and 5-positions.
    • Enhanced electron-withdrawing effects increase acidity (pKa ~2.1 vs. ~2.6 for the parent compound) .
    • Molecular weight: 256.13 g/mol .
  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5): Features two trifluoroethoxy groups at the 2- and 5-positions. Higher molecular weight (318.17 g/mol) and lipophilicity (logP ~3.2) compared to mono-substituted analogs .

Functional Group Modifications

  • 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid (CAS: 2375008-65-2):

    • Incorporates a trifluoromethyl (-CF₃) group at the 5-position.
    • Increased steric bulk and hydrophobicity (logP ~4.0), impacting membrane permeability .
    • Molecular weight: 288.15 g/mol .
  • 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS: 120100-77-8):

    • Combines chloro , methylsulfonyl , and trifluoroethoxymethyl groups.
    • Unique biological activity as an herbicide intermediate (e.g., Tembotrione) due to sulfonyl and trifluoroethoxy interactions .

Catalytic Efficiency :

  • Boric acid (0.1 equiv) catalyzes condensation reactions of 2,5-bis(trifluoroethoxy)benzoic acid with amines, achieving yields >85% .
  • In contrast, 4-(trifluoroethoxy) analogs require harsher conditions (e.g., NaH in THF) for similar transformations .

Physicochemical Properties

Property 2-(2,2,2-Trifluoroethoxy)benzoic acid 4-(2,2,2-Trifluoroethoxy)benzoic acid 3,5-Difluoro-4-(trifluoroethoxy)benzoic acid
Molecular Weight (g/mol) 318.17 220.14 256.13
Melting Point (°C) 120–122 98–100 110–112
logP 3.2 2.5 2.8
Aqueous Solubility (mg/mL) 0.15 0.45 0.30
pKa 2.6 2.8 2.1

Biological Activity

2-(2,2,2-Trifluoroethoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a trifluoroethoxy group, which is known to enhance the bioactivity of various organic molecules. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzoic acid moiety substituted with a trifluoroethoxy group. This structural modification is believed to influence its interaction with biological targets.

Synthesis : The synthesis of this compound typically involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol. Various methods have been documented to optimize yield and purity during synthesis .

Research indicates that compounds containing the trifluoroethoxy group exhibit enhanced binding affinities to specific protein targets. For instance, studies have shown that derivatives of this compound demonstrate significant binding to Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression and angiogenesis .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of 1,3-thiazolidin-4-one derivatives linked to the 2-(2,2,2-trifluoroethoxy)phenyl moiety against glioblastoma cells (LN229). The findings revealed that these derivatives exhibited potent cytotoxic effects through mechanisms including apoptosis induction and cell cycle arrest .

Key Findings :

  • IC50 Values : The IC50 values for selected derivatives ranged from 8.14 µM to 10.48 µM, indicating effective concentrations required for a 50% reduction in cell viability .
  • Apoptosis Induction : Assays demonstrated significant DNA fragmentation in treated cells, confirming the apoptotic effect induced by these compounds .

Case Studies

  • Study on Anti-Cancer Activity : A study investigated the effects of various synthesized compounds derived from this compound on glioblastoma cells. The results indicated that specific derivatives not only inhibited cell growth but also promoted apoptosis through DNA damage mechanisms .
    CompoundIC50 (µM)% Cell Death
    5b10.1451.58
    5d8.1450.12
    5m10.4853.65

Pharmacological Applications

The incorporation of the trifluoroethoxy group has been linked to improved pharmacokinetic properties in drug development. For instance, compounds featuring this moiety have been explored as potential candidates for anti-diabetic and anti-cancer therapies due to their ability to modulate metabolic pathways and inhibit tumor growth .

Q & A

Q. Basic: What are the optimal synthetic routes for 2-(2,2,2-trifluoroethoxy)benzoic acid and its derivatives?

Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or esterification reactions. For example:

  • Route 1 (Acyl Chloride Formation):
    2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) or dichlorosulfoxide under reflux. This intermediate is critical for subsequent amidation or esterification reactions .
  • Route 2 (Direct Coupling):
    Ethyl chlorooxoacetate reacts with 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K, followed by recrystallization in ethanol to yield 55% product. Slow evaporation ensures high-quality single crystals for structural analysis .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldKey Reference
Acyl Chloride FormationSOCl₂, reflux, 6 h70-85%
Direct CouplingEthyl chlorooxoacetate, THF, 2 h55%

Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (Sheldrick methods) resolves the planar benzoic acid core and trifluoroethoxy substituents. Displacement parameters and hydrogen-bonding networks (e.g., O–H⋯O interactions) are critical for validating molecular packing .
  • Mass Spectrometry: Electron ionization (EI) spectra (e.g., NIST MS Data Center) confirm molecular ion peaks (m/z 318 for C₁₁H₈F₆O₄) and fragmentation patterns .
  • NMR: ¹⁹F NMR distinguishes trifluoroethoxy groups (δ -70 to -75 ppm), while ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm) .

Q. Basic: What safety protocols are required for handling this compound?

Answer:

  • Hazard Codes: Xi (Irritant), with risks H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • PPE: Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Q. Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:
Discrepancies in data (e.g., unexpected NMR shifts or crystallographic disorder) often arise from solvent effects, polymorphism, or dynamic processes. Strategies include:

  • Variable-Temperature NMR: To detect conformational flexibility in trifluoroethoxy groups .
  • DFT Calculations: Compare experimental and computed IR/vibrational spectra to validate hydrogen-bonding motifs .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas when isotopic patterns conflict with expected data .

Q. Advanced: How can computational docking (e.g., AutoDock) predict biological interactions of derivatives?

Answer:
AutoDock4 with flexible sidechain sampling models ligand-receptor interactions:

  • Receptor Preparation: Use PDB structures (e.g., VEGFR or PDGFR) and assign partial charges via AMBER forcefields.
  • Grid-Based Docking: Define binding pockets around trifluoroethoxy groups to evaluate steric/electronic effects.
  • Validation: Cross-docking with known inhibitors (e.g., flecainide derivatives) assesses pose reproducibility (RMSD < 2.0 Å) .

Table 2: Docking Scores for Derivatives

DerivativeBinding Energy (kcal/mol)Target ProteinReference
Flecainide acetate-9.2Sodium Channel
2,5-Bis-TFEO-benzoic acid-8.5VEGFR

Q. Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

Answer:
The electron-withdrawing trifluoroethoxy group activates the benzoic acid core for nucleophilic attack:

  • Kinetic Studies: Second-order rate constants (k₂) for acyl chloride formation with SOCl₂ are pH-dependent, peaking in anhydrous conditions .
  • Steric Effects: Bulky substituents at the 2- and 5-positions hinder attack, requiring elevated temperatures (80–100°C) for complete conversion .
  • Isotopic Labeling: ¹⁸O tracing in hydrolysis experiments confirms retention of configuration at the carbonyl carbon .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVXZKNHBRXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (40.0 g) and DMF (100 ml) was added sodium tert-butoxide (23.0 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 2-chlorobenzoic acid (25.0 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 120° C. for 5 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×50 ml). The combined organic layers were washed with water (3×50 ml) and the volume was concentrated to 90 ml. Hexane (150 ml) was added to the residues, and the mixture was concentrated to volume of 120 ml and a further portion of hexane (30 ml) was added. The mixture was heated at 50° C. for 30 minutes and then stirred at room temperature for 1 hour. The solids were filtered to yield the crude product. This material was dissolved in ethyl acetate (50 ml), charcoal (1.7 g) was added and the mixture was stirred at room temperature a further 2 hours. The solution was filtered through Celite™ and crystallized from ethyl acetate/hexane to yield the pure product (30.9 g, yield 88.0%) as a white solid, m.p. 85–86° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
88%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl 2-(2,2,2-trifluoroethoxy)benzoate (8 g., 34.2 mmoles) potassium hydroxide (3.3 g., 350 mmoles), water (50 ml.) and alcohol (25 ml.) are heated together under reflux for 1.5 hours, and distilled until ca. 25 ml. of distillate is removed. The cooled residue is acidified (pH 3) and the resulting white solid is collected and recrystallized (aqueous alcohol) to give fluffy white solid, m.p. 85°-86.5° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.